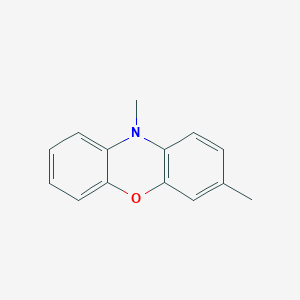
3,10-Dimethyl-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound has a molecular formula of C14H13NO and a molecular weight of 211.25912 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dimethyl-10H-phenoxazine can be achieved through various methods. One common approach involves the oxidative cyclization of diphenylamines. This method typically requires the presence of an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions . Another method involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenoxazine-5,10-dioxide, while reduction can yield various reduced phenoxazine derivatives .
Applications De Recherche Scientifique
3,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis and as a dye in various chemical processes.
Medicine: It is a key component in chemotherapy drugs, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 3,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. In cancer treatment, it acts as a multidrug resistance (MDR) modulator, enhancing the efficacy of chemotherapy drugs . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In dye-sensitized solar cells, it functions as a semiconductor material, facilitating efficient electron transfer .
Comparaison Avec Des Composés Similaires
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenazine: Contains nitrogen atoms in place of the oxygen atom in phenoxazine.
Acridine: Similar tricyclic structure but with different heteroatoms.
Uniqueness: 3,10-Dimethyl-10H-phenoxazine is unique due to its specific substitution pattern and the presence of methyl groups at positions 3 and 10. This structural modification enhances its electron-donating capacity and makes it particularly effective in applications such as OLEDs and dye-sensitized solar cells .
Propriétés
Numéro CAS |
832734-12-0 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)2/h3-9H,1-2H3 |
Clé InChI |
QLCZRWCQZJUYDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)


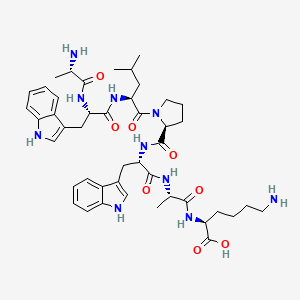
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
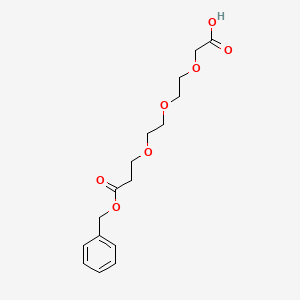
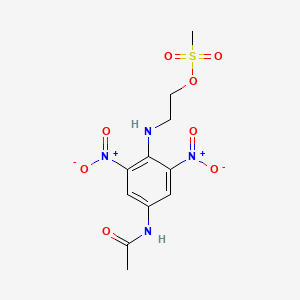
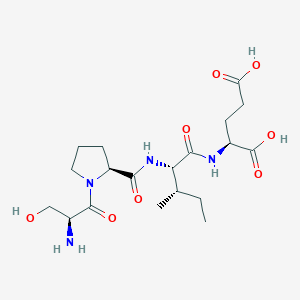
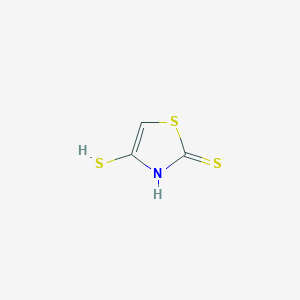
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
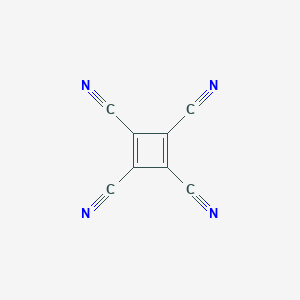

![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
